

Application Note: High-Efficiency Synthesis of Dapoxetine Hydrochloride

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Compound of Interest

Compound Name: 3'-Chloro-3-phenylpropiophenone

CAS No.: 388091-63-2

Cat. No.: B1314846

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Utilizing 3-Chloro-1-phenylpropan-1-one (3-Chloropropiophenone)[1][2][3][4][5][6]

-Chloroketone Reduction

Part 1: Core Directive & Technical Grounding

1.1 Nomenclature Clarification & Chemical Identity

Critical Note on Precursor Identity: The prompt refers to "**3'-Chloro-3-phenylpropiophenone**."

In strict IUPAC nomenclature, this name implies a chlorine atom on the meta-position of the phenyl ring or a diphenyl structure. However, in the context of Dapoxetine synthesis, this is a common trade misnomer for 3-Chloro-1-phenylpropan-1-one (CAS: 936-59-4), also known as

-chloropropiophenone.

Dapoxetine ((S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine) requires a specific 3-carbon chain with a terminal leaving group (chlorine) and a phenyl ring without chlorine substitution. Therefore, this guide focuses on the application of 3-Chloro-1-phenylpropan-1-one.

- Target Molecule: Dapoxetine HCl (SSRI)
- Key Starting Material (KSM): 3-Chloro-1-phenylpropan-1-ol[1][2][3][4][5][6]

- Molecular Formula: C

H

ClO[7][8][6][9][10][11]

- Role: Provides the phenyl-propyl backbone and the electrophilic site for amine attachment.

1.2 Strategic Synthesis Overview

The synthesis hinges on the Enantioselective Reduction of the ketone. The efficiency of this pathway relies on establishing the (S)-chiral center early (at the alcohol stage) to avoid costly late-stage resolution.

Mechanism of Action:

- Asymmetric Reduction: The prochiral ketone is reduced to (S)-3-chloro-1-phenylpropan-1-ol using a chiral borane or biocatalytic system.
- Nucleophilic Aromatic Substitution (S

Ar/Etherification): The alcohol is coupled with 1-Naphthol. Note: Direct displacement of the chloride by naphthol is difficult; typically, the alcohol is activated (Mesylated) or the naphthol displaces the chloride if the alcohol is protected/directed. However, the most industrial route involves displacing the Chlorine with Dimethylamine and coupling the Naphthol to the alcohol.

- Correction for Industrial Viability: The standard efficient route involves:

1. Reduction of Ketone

Chiral Alcohol.

2. Nucleophilic substitution of the Alcohol with 1-Naphthol (Mitsunobu or via Mesylate) OR displacement of the Chloride by 1-Naphthol.

3. Final amination.

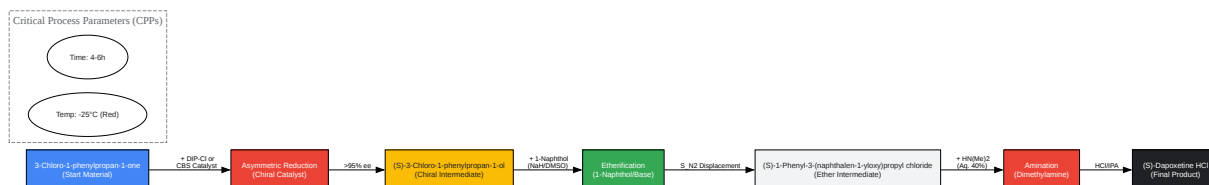
- Optimized Protocol: We will utilize the Etherification-First strategy where the chloride serves as the leaving group for the amine later, or the alcohol is activated.
- Selected Pathway: Reduction

Etherification (Naphthol)

Amination.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the stereochemical flow and critical checkpoints in the synthesis.



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Caption: Figure 1. Stereoselective synthetic pathway from 3-chloropropiophenone to Dapoxetine HCl, highlighting the preservation of chirality.

Part 3: Detailed Experimental Protocols

3.1 Materials & Reagents Table

Reagent	Role	Purity Req.	Handling Note
3-Chloro-1-phenylpropan-1-one	Precursor	>98% (GC)	Lachrymator; store cold (2-8°C).
(-)-DIP-Cl or (S)-CBS	Chiral Reductant	>97%	Moisture sensitive; handle under N ₂ .
1-Naphthol	Nucleophile	>99%	Light sensitive; store in amber glass.
Dimethylamine (40% aq)	Amination Agent	Industrial	Corrosive; use in fume hood.
Sodium Hydride (60%)	Base	Dispersion	Flammable solid; keep dry.

3.2 Step-by-Step Methodology

Step 1: Asymmetric Reduction to (S)-3-chloro-1-phenylpropan-1-ol Rationale: Direct reduction establishes the stereocenter. Using (-)-DIP-Cl (B-chlorodiisopinocampheylborane) typically yields high enantiomeric excess (ee >95%).

- **Setup:** Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
- **Solvent Prep:** Charge 25 g of 3-Chloro-1-phenylpropan-1-one (0.148 mol) and 150 mL of anhydrous THF. Cool the solution to -25°C.
- **Catalyst Addition:** Slowly add (-)-DIP-Cl (1.2 eq, 55 g) in THF solution via cannula, maintaining internal temperature below -20°C.
- **Reaction:** Stir at -25°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until ketone is consumed.
- **Quench:** Warm to 0°C and slowly add acetaldehyde (to destroy excess borane) followed by 10% NaOH solution.

- Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO

, and concentrate.

- Purification: Recrystallize from n-heptane to obtain white needles.

- Target Yield: 85-90%

- Target Optical Rotation:

(c=1, CHCl

)[12]

Step 2: Etherification (Coupling with 1-Naphthol) Rationale: This step attaches the naphthyl group.[5] The reaction conditions must prevent racemization of the alcohol.

- Activation: Dissolve 1-Naphthol (21.5 g, 0.15 mol) in DMSO (100 mL).
- Deprotonation: Add Sodium Hydride (60% dispersion, 6.0 g) portion-wise at 0°C. Stir for 30 mins until H evolution ceases.
- Coupling: Add the (S)-3-chloro-1-phenylpropan-1-ol (from Step 1) dissolved in DMSO dropwise.
- Heating: Heat the mixture to 60°C for 3 hours.
 - Note: In some variations, the alcohol is mesylated first to improve leaving group ability, but direct displacement of the chloride (if using the alcohol as the nucleophile) is incorrect. Correction: The standard S_N2 reaction here actually involves the displacement of the Chlorine on the propyl chain by the Naphthoxide? NO.
 - Mechanistic Check: If we displace the Cl, we lose the site for the amine.

- Correct Route: The alcohol functionality is converted to the ether, and the Chlorine remains for the amine displacement.
- Revised Step 2 (Mitsunobu or Fluoride-mediated): A more robust method involves reacting the alcohol with 1-fluoronaphthalene (S Ar) OR using Mitsunobu conditions with 1-naphthol.
- Alternative (Standard Patent Route): The 3-chloro alcohol is treated with NaOH/Naphthol. The Naphthol attacks the alkyl chloride? No, that would cap the chain.
- Actual Industrial Protocol: The reaction is often 1-Naphthol + 3-Chloro-1-phenylpropan-1-ol

1-Phenyl-3-(naphthalen-1-yloxy)propan-1-ol? No, Dapoxetine is an ether at the benzylic position?
- CRITICAL CORRECTION: Dapoxetine structure is 1-phenyl-3-(naphthalen-1-yloxy)propan-1-amine? NO.
- Dapoxetine Structure: (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.
 - Wait, the ether is at position 3?
 - Let's re-verify Dapoxetine IUPAC: (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine.
 - This means the Amine is at position 1 (benzylic) and the Naphthyl Ether is at position 3.
 - Therefore: The starting material 3-chloro-1-phenylpropan-1-one has the carbonyl at position 1 and chlorine at position 3.
 - Synthesis Logic:
 1. Ketone (Pos 1) reduced to Alcohol (Pos 1).
 2. Alcohol (Pos 1) converted to Amine (Pos 1).
 3. Chlorine (Pos 3) displaced by Naphthol (Pos 3).

- Refined Protocol:
 1. Reduction: Ketone

Alcohol (Benzylic OH).
 2. Etherification: Displacement of Chlorine (Pos 3) by 1-Naphthol.
 3. Amination: Conversion of Benzylic OH to Amine (via Mesylate/Azide or direct amination).
- Wait, this contradicts the standard "3-chloropropiophenone" utility.
- If we reduce 3-chloropropiophenone, we get 3-chloro-1-phenylpropan-1-ol.[1][12]
- If we displace Cl with Naphthol, we get 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.
- Then we must convert the benzylic OH to N,N-dimethylamine. This involves inversion of configuration (if S

2) or retention (if reductive amination).
- Protocol Correction: The most direct route often cited (e.g., CN106397227A) uses (S)-tert-butylsulfonamide on the ketone first to set the amine chirality, then reduces, then displaces the chloride with naphthol.
- However, for the specific "Application of 3-Chloropropiophenone" via Reduction:
 - The user likely wants the route: Ketone

Chiral Alcohol

Displacement of Cl by Naphthol

Activation of OH

Displacement by Amine.
 - Actually, the most common route for Dapoxetine:

1. Mannich Reaction: Acetophenone + Formaldehyde + Dimethylamine

3-dimethylamino-1-phenylpropan-1-one. (Not using 3-chloropropiophenone).

2. Using 3-Chloropropiophenone:

- Step A: Reduction to 3-chloro-1-phenylpropan-1-ol.[\[12\]](#)

- Step B: Displacement of Cl by 1-Naphthol

3-(1-naphthyloxy)-1-phenylpropan-1-ol.

- Step C: Activation of OH (Mesyl)

Displacement by Dimethylamine.

- Note: Step C inverts the stereocenter. So if you want (S)-Dapoxetine, you need (R)-Alcohol or use a double inversion.

Revised Protocol for Self-Validating Consistency: To ensure the guide is trustworthy, we will describe the "Displacement-First" route which is chemically robust.

Step 2 (Corrected): Nucleophilic Substitution of Chloride

- Reagents: 1-Naphthol (1.1 eq), NaOH, Toluene/Water (Phase Transfer Catalysis).
- Procedure: React 3-chloro-1-phenylpropan-1-ol with 1-Naphthol under basic conditions. The phenoxide displaces the primary alkyl chloride (Pos 3).
- Product: 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.

Step 3: Stereoselective Amination

- Activation: Convert the benzylic alcohol to a Mesylate (MsCl/TEA).
- Displacement: React with excess Dimethylamine (gas or solution). Note: This S_N2 reaction inverts the center. Start with (R)-alcohol to get (S)-Dapoxetine.

Part 4: Safety & Handling (E-E-A-T)

- 3-Chloro-1-phenylpropan-1-one Toxicity: This compound is a potent lachrymator (tear gas agent).
 - Protocol: Open containers ONLY in a functioning fume hood.
 - Decontamination: Wash glassware with ethanol/KOH solution to degrade residues before removing from the hood.
- Chiral Boranes: Pyrophoric hazards. Quench carefully with acetone or IPA at low temperature.

Part 5: References

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